L-Norleucine L-Norleucine L-norleucine is a non-proteinogenic L-alpha-amino acid comprising hexanoic acid carrying an amino group at C-2. It does not occur naturally. It is a 2-aminohexanoic acid and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a L-2-aminohexanoate. It is an enantiomer of a D-norleucine. It is a tautomer of a L-2-aminohexanoic acid zwitterion.
Norleucine is under investigation in clinical trial NCT00081952 (Amino Acid Therapy for Hot Flashes in Postmenopausal Women).
L-Norleucine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
An unnatural amino acid that is used experimentally to study protein structure and function. It is structurally similar to METHIONINE, however it does not contain SULFUR.
Brand Name: Vulcanchem
CAS No.: 327-57-1
VCID: VC21536752
InChI: InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
SMILES: CCCCC(C(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

L-Norleucine

CAS No.: 327-57-1

Cat. No.: VC21536752

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

L-Norleucine - 327-57-1

CAS No. 327-57-1
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2S)-2-aminohexanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
Standard InChI Key LRQKBLKVPFOOQJ-YFKPBYRVSA-N
Isomeric SMILES CCCC[C@@H](C(=O)O)N
SMILES CCCCC(C(=O)O)N
Canonical SMILES CCCCC(C(=O)O)N

Chemical Structure and Properties

L-Norleucine (abbreviated as Nle) is an α-amino acid with the molecular formula C6H13NO2 and a systematic name of (2S)-2-aminohexanoic acid . It is structurally characterized by a straight-chain aliphatic side chain, differentiating it from its isomer leucine, which has a branched side chain. The compound features an amino group at the C-2 position of hexanoic acid .

Physical and Chemical Properties

L-Norleucine appears as a white to off-white crystalline powder with high water solubility . The physical and chemical properties of L-Norleucine are summarized in Table 1.

PropertyValue
Molecular Weight131.1729 g/mol
Melting Point>300°C
Optical Activity+4.725° (H₂O), +24.525° (5 mol dm⁻³ HCl)
Water Solubility1.6 g/100 mL (23°C)
pH6.08
Boiling Point234.0±23.0°C (Predicted)
Flash Point275°C
Density1.1720 (estimate)
pKa2.335 (at 25°C)
LogP0.920 (estimated)

Table 1: Physical and chemical properties of L-Norleucine

Biochemical Occurrence and Biosynthesis

Natural Occurrence

Despite being classified as a non-proteinogenic amino acid, L-norleucine has been detected in small amounts in certain bacterial strains where its concentration can reach millimolar levels . Its presence alongside norvaline is particularly notable in bacteria with altered metabolism or specific growth conditions.

Prebiotic Chemistry

Interestingly, in Miller-Urey experiments that simulate prebiotic conditions for the synthesis of organic compounds, norleucine and especially norvaline have been detected . This finding suggests that these amino acids might have been present during early chemical evolution on Earth, potentially participating in primitive biochemical processes before the establishment of the canonical amino acid repertoire.

Analytical Methods and Spectral Characteristics

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the analysis and characterization of L-norleucine. Typical GC-MS conditions for L-norleucine analysis include the use of 5%-phenyl-95%-dimethylpolysiloxane capillary columns with trimethylsilyl (TMS) derivatization .

Key spectral characteristics for L-norleucine GC-MS analysis include:

  • Retention index: 1199.69 (based on n-alkanes C10-C36)

  • Derivative formula: C9H21NO2Si (1 TMS derivative)

  • Derivative molecular weight: 203.354 g/mol

Purification Methods

L-Norleucine can be purified through crystallization from water or aqueous methanol solutions . This process yields high-purity crystals suitable for analytical and research applications.

Phase Change Properties

Thermodynamic studies have revealed interesting phase transition properties for L-norleucine crystals:

ParameterValueTemperature (K)Initial PhaseFinal Phase
Enthalpy of phase transition (ΔH trs)0.110 kJ/mol389Crystalline, IICrystalline, I
Entropy of phase transition (ΔS trs)0.28 J/mol·K389Crystalline, IICrystalline, I

Table 2: Phase transition properties of L-Norleucine

Applications and Research Significance

Biochemical Research Applications

L-Norleucine serves as a valuable tool in biochemical research, particularly as an internal standard in amino acid analysis due to its structural uniqueness and consistent chromatographic properties . Its non-proteinogenic nature makes it ideal for quantitative analytical applications where interference from naturally occurring amino acids must be avoided.

Protein Structure and Function Studies

As an unnatural amino acid, L-norleucine is employed experimentally to study protein structure and function . Its structural similarity to methionine, without the sulfur atom, makes it particularly useful for investigating the role of methionine residues in protein function through substitution studies.

Alzheimer's Disease Research

One of the most significant applications of L-norleucine has been in Alzheimer's disease research. Studies have shown that replacing methionine with norleucine at position 35 in Amyloid-β peptide (AβP) completely negates the neurotoxic effects of the Aβ peptides . This finding has important implications for understanding the molecular mechanisms of Alzheimer's disease and potentially developing therapeutic interventions.

Pharmacological Derivatives and Cancer Research

6-Diazo-5-oxo-L-norleucine (DON)

A notable derivative of L-norleucine is 6-Diazo-5-oxo-L-norleucine (DON), which has been investigated as a potential anticancer agent. DON functions as an inhibitor of glutaminolysis, a metabolic pathway often upregulated in cancer cells .

Modern Prodrug Development

Recent research has focused on developing improved derivatives of DON with enhanced pharmacokinetic properties. For example, researchers have synthesized tert-butyl ester-based DON prodrugs with improved solubility, gastrointestinal stability, and tumor delivery characteristics .

One such prodrug, identified as P11, has shown promising results:

  • 30-fold solubility improvement compared to previous formulations

  • Enhanced tumor exposure of the active compound

  • Confirmation of target engagement through increased glutamine and FGAR levels

  • Preferential tumor distribution and bioactivation

These developments represent significant progress toward potentially clinically viable glutaminolysis inhibitors based on the L-norleucine scaffold.

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